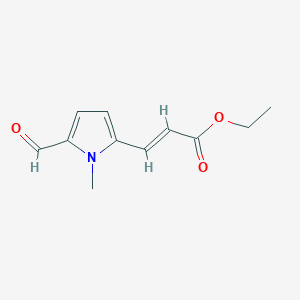
N-Fmoc-3-bromobenzyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-3-bromobenzyl-glycine is a chemical compound with the molecular formula C24H20BrNO4 and a molecular weight of 466.32 g/mol . It is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a bromine atom at the third position. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of N-Fmoc-3-bromobenzyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The bromobenzyl group is introduced by reacting the protected glycine with 3-bromobenzyl bromide under suitable conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-Fmoc-3-bromobenzyl-glycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF), revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common reagents used in these reactions include piperidine, DMF, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Fmoc-3-bromobenzyl-glycine is widely used in scientific research, particularly in the fields of chemistry and biology. In peptide synthesis, it serves as a building block for the construction of peptides and proteins. Its stability and reactivity make it suitable for solid-phase peptide synthesis (SPPS), where it is used to protect the amino group during the synthesis process . Additionally, it is used in the development of novel pharmaceuticals and bioactive compounds, as well as in the study of protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of N-Fmoc-3-bromobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide or protein . The bromobenzyl group can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.
Comparación Con Compuestos Similares
N-Fmoc-3-bromobenzyl-glycine can be compared with other Fmoc-protected amino acids, such as N-Fmoc-glycine and N-Fmoc-phenylalanine. While all these compounds serve as building blocks in peptide synthesis, this compound is unique due to the presence of the bromobenzyl group, which can undergo additional chemical transformations. This makes it a valuable tool for the synthesis of complex peptides and bioactive molecules .
Similar compounds include:
- N-Fmoc-glycine
- N-Fmoc-phenylalanine
- N-Fmoc-3-chlorobenzyl-glycine
These compounds share the Fmoc protecting group but differ in their side chains, offering a range of reactivity and applications in peptide synthesis and organic chemistry.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUQNBSWXBNWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Bromo-3-chlorophenyl)methyl]diethylamine](/img/structure/B8056878.png)


![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine](/img/structure/B8056911.png)
methylamine](/img/structure/B8056917.png)
![5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8056937.png)



![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/structure/B8056968.png)
